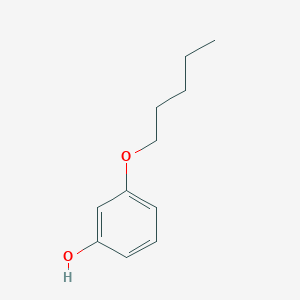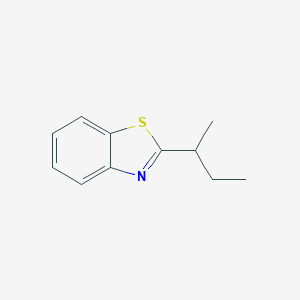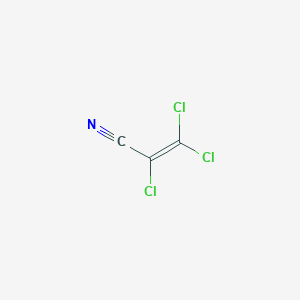
2-Propenenitrile, 2,3,3-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenenitrile, 2,3,3-trichloro- is a chemical compound with the molecular formula C3HCl3N. It is also known as trichloroacrylonitrile and is widely used in various industries such as pharmaceuticals, agrochemicals, and polymer manufacturing. The compound is highly toxic and poses a significant risk to human health and the environment.
Aplicaciones Científicas De Investigación
2-Propenenitrile, 2,3,3-trichloro- has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and is particularly useful in the preparation of various pharmaceutical intermediates. The compound is also used as an intermediate in the production of agrochemicals such as herbicides and insecticides. Additionally, the compound is used in the manufacture of polymers such as polyurethane and polyacrylonitrile.
Mecanismo De Acción
The mechanism of action of 2-Propenenitrile, 2,3,3-trichloro- is not well understood. However, it is known to be highly toxic and can cause severe respiratory and neurological damage. The compound is a potent irritant and can cause severe skin and eye irritation upon contact. It is also highly toxic when ingested or inhaled and can cause severe damage to the liver, kidneys, and lungs.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Propenenitrile, 2,3,3-trichloro- are well documented. The compound is known to have a significant impact on the respiratory system and can cause severe damage to the lungs and bronchial tubes. It can also cause severe damage to the liver and kidneys and can lead to the development of cancer in some cases. Additionally, the compound is known to have neurotoxic effects and can cause severe damage to the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Propenenitrile, 2,3,3-trichloro- has several advantages and limitations for lab experiments. The compound is highly reactive and can be easily synthesized in the laboratory. It is also relatively inexpensive and readily available. However, the compound is highly toxic and poses a significant risk to human health and the environment. Therefore, it must be handled with extreme care and caution in the laboratory.
Direcciones Futuras
There are several future directions for research on 2-Propenenitrile, 2,3,3-trichloro-. One area of research could focus on the development of safer and more environmentally friendly synthesis methods for the compound. Another area of research could focus on the development of new pharmaceutical intermediates and agrochemicals that utilize the compound. Additionally, research could be conducted on the potential health effects of long-term exposure to the compound and the development of effective treatments for exposure to the compound.
Conclusion
In conclusion, 2-Propenenitrile, 2,3,3-trichloro- is a highly toxic chemical compound with a wide range of scientific research applications. The compound is commonly used as a reagent in organic synthesis and is particularly useful in the preparation of various pharmaceutical intermediates. However, the compound poses a significant risk to human health and the environment and must be handled with extreme care and caution in the laboratory. Further research is needed to develop safer and more environmentally friendly synthesis methods for the compound and to better understand its potential health effects.
Métodos De Síntesis
The synthesis of 2-Propenenitrile, 2,3,3-trichloro- involves the reaction of acrylonitrile with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C and is usually carried out in a closed vessel to prevent the release of toxic gases. The yield of the reaction is typically around 80-90%.
Propiedades
Número CAS |
16212-28-5 |
|---|---|
Nombre del producto |
2-Propenenitrile, 2,3,3-trichloro- |
Fórmula molecular |
C3Cl3N |
Peso molecular |
156.39 g/mol |
Nombre IUPAC |
2,3,3-trichloroprop-2-enenitrile |
InChI |
InChI=1S/C3Cl3N/c4-2(1-7)3(5)6 |
Clave InChI |
RIMSDWNIRWMXBC-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C(Cl)Cl)Cl |
SMILES canónico |
C(#N)C(=C(Cl)Cl)Cl |
Otros números CAS |
16212-28-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



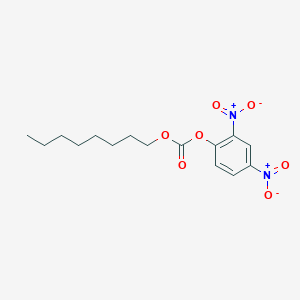
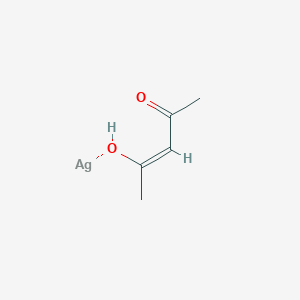
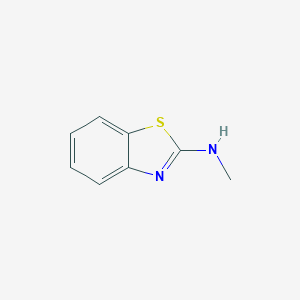
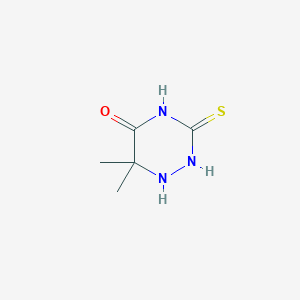
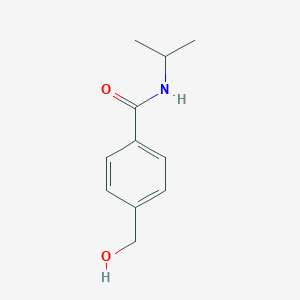
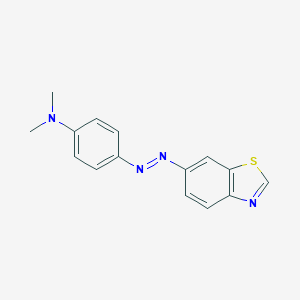
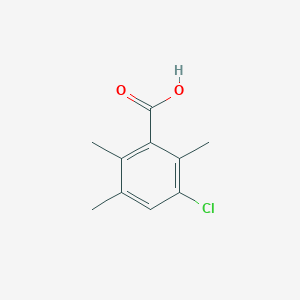
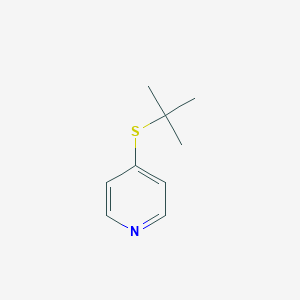
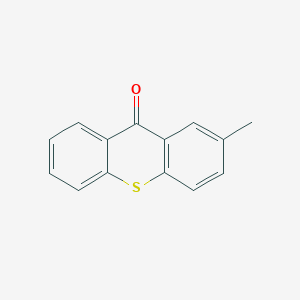
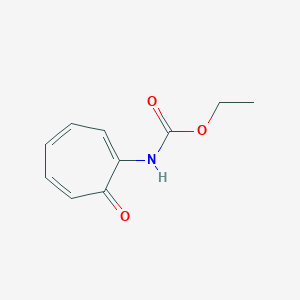
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
